molecular formula C14H13N3O3 B270727 N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

Katalognummer B270727
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: VEUNWOGKWGPPRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide, also known as JQ1, is a small molecule inhibitor that selectively targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression. JQ1 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Wirkmechanismus

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide selectively binds to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with acetylated histones and transcription factors. This leads to the displacement of BET proteins from chromatin and the inhibition of gene transcription. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to selectively target the bromodomains of BRD2, BRD3, and BRD4, which are the most widely expressed BET proteins.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to modulate the expression of genes involved in inflammation, angiogenesis, and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of BET proteins, which allows for the specific modulation of gene expression. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide is also a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has some limitations as a research tool. It has a relatively short half-life in vivo, which requires frequent dosing. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide can have off-target effects on other proteins, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. In addition, there is growing interest in the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is a need for more studies to understand the long-term effects of BET inhibition on normal tissue function.
In conclusion, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide is a small molecule inhibitor that selectively targets BET proteins. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its high selectivity and small molecule size. However, it also has some limitations, such as its short half-life and off-target effects. There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective BET inhibitors and the identification of biomarkers for patient selection.

Synthesemethoden

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and palladium-catalyzed carbonylation. The most commonly used method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the expression of oncogenes such as c-Myc and BRD4, which are frequently overexpressed in cancer.

Eigenschaften

Produktname

N-(4,6-dimethyl-2-pyrimidinyl)-1,3-benzodioxole-5-carboxamide

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-8-5-9(2)16-14(15-8)17-13(18)10-3-4-11-12(6-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,15,16,17,18)

InChI-Schlüssel

VEUNWOGKWGPPRE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Kanonische SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.